Ddr1-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

DDR-IN-1 is a potent and selective inhibitor of the discoidin domain receptor 1 (DDR1), a receptor tyrosine kinase activated by collagen. DDR1 plays a crucial role in various cellular processes, including proliferation, differentiation, and matrix remodeling. DDR-IN-1 has shown significant potential in scientific research, particularly in the fields of cancer and fibrosis .

Scientific Research Applications

DDR-IN-1 has a wide range of applications in scientific research:

Chemistry: Used as a tool compound to study the role of DDR1 in various chemical processes.

Biology: Investigates the biological functions of DDR1 in cellular processes such as proliferation and differentiation.

Medicine: Explores the therapeutic potential of DDR1 inhibition in diseases such as cancer and fibrosis.

Industry: Utilized in the development of new drugs and therapeutic agents targeting DDR1 .

Mechanism of Action

DDR-IN-1 exerts its effects by selectively inhibiting DDR1, preventing its activation by collagen. This inhibition disrupts downstream signaling pathways involved in cellular processes such as proliferation, differentiation, and matrix remodeling. The molecular targets and pathways involved include the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways .

Similar Compounds:

DDR1-IN-2: Another selective DDR1 inhibitor with similar potency but different chemical structure.

FGFR1/DDR2 inhibitor 1: Inhibits both fibroblast growth factor receptor 1 and DDR2, with less selectivity for DDR1.

LCB 03-0110: Inhibits multiple tyrosine kinases, including DDR1 and DDR2

Uniqueness: DDR-IN-1 is unique due to its high selectivity for DDR1 over DDR2 and other kinases. This selectivity makes it a valuable tool for studying DDR1-specific functions and developing targeted therapies .

Safety and Hazards

Future Directions

DDR1-IN-1 can serve as a potential therapeutic target and prognostic marker for various malignancies due to its vital role in tumorigenesis and tumor immunity . There is currently great interest in investigating the physical properties of the ECM network as a potential target for immune therapies . The role of physical properties such as solid stress, stiffness, fluid pressure, and microarchitecture of the extracellular matrix (ECM) have thus far been underappreciated, but are beginning to gain recognition for the importance of their role in the context of the TME and tumor treatment .

Relevant Papers

There are several relevant papers that provide more information about this compound. For example, the paper titled “Targeting of DDR1 with antibody-drug conjugates has antitumor effects in a mouse model of colon carcinoma” discusses how DDR1 has been identified as a cancer-associated receptor tyrosine kinase that is highly expressed in several malignancies relative to normal tissues . Another paper titled “Research progress of DDR1 inhibitors in the treatment of fibrotic diseases” discusses the role of DDR1 in regulating cellular functions such as proliferation, differentiation, invasion, migration, and matrix remodeling . A third paper titled “Identification of novel discoidin domain receptor 1 (DDR1) inhibitors: From in silico screening to X-ray crystallography” discusses the identification of novel DDR1 inhibitors .

Biochemical Analysis

Biochemical Properties

Ddr1-IN-1 binds to DDR1 in the ‘DFG-out’ conformation and inhibits DDR1 autophosphorylation in cells at submicromolar concentrations . It has modest biochemical selectivity for DDR1 over DDR2, but shows excellent broader selectivity across the KinomeScan panel when tested at 1 µM .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to reduce ocular surface damage and restore the morphology and structure of the conjunctival epithelium . It also reduces the recruitment of immune cells in the corneal epithelium . In cancer cells, this compound has been shown to reduce tumor progression .

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. It binds to DDR1, inhibiting DDR1 autophosphorylation . This inhibition can be used to establish what pharmacology is DDR1-dependent . A mutation in the hinge region of DDR1, G707A, confers >20-fold resistance to the ability of this compound to inhibit DDR1 autophosphorylation .

Temporal Effects in Laboratory Settings

It has been shown to have a sustained inhibitory effect on DDR1 autophosphorylation .

Metabolic Pathways

This compound is involved in the regulation of various cellular signaling pathways

Subcellular Localization

DDR1, the target of this compound, has been found to be localized in the membrane, cytoplasm, and nuclear compartments of both normal and cancerous cells

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DDR-IN-1 involves multiple steps, starting with the preparation of key intermediates. The process typically includes the formation of a core structure followed by functional group modifications to achieve the desired selectivity and potency. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .

Industrial Production Methods: Industrial production of DDR-IN-1 follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure consistency and compliance with regulatory standards. Advanced techniques, such as continuous flow chemistry, may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: DDR-IN-1 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .

properties

IUPAC Name |

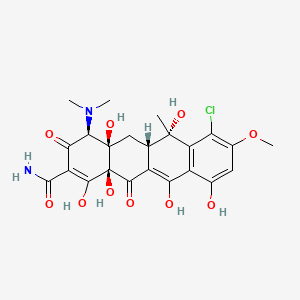

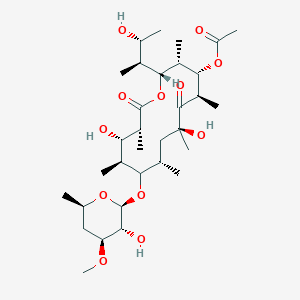

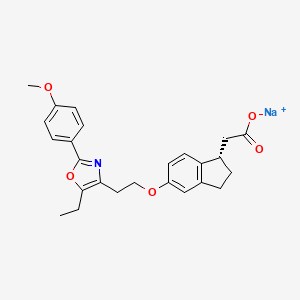

4-[(4-ethylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(2-oxo-1,3-dihydroindol-5-yl)oxy]phenyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31F3N4O3/c1-3-36-10-12-37(13-11-36)18-21-6-5-20(15-25(21)30(31,32)33)29(39)34-23-7-4-19(2)27(17-23)40-24-8-9-26-22(14-24)16-28(38)35-26/h4-9,14-15,17H,3,10-13,16,18H2,1-2H3,(H,34,39)(H,35,38) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOZPVMOOEJAZGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)OC4=CC5=C(C=C4)NC(=O)C5)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31F3N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1449685-96-4 |

Source

|

| Record name | 1449685-96-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

A: DDR1-IN-1 binds to the DDR1 kinase domain in the ‘DFG-out’ conformation. [, ] This binding inhibits DDR1 autophosphorylation, a key step in DDR1 activation and downstream signaling. [] The inhibition of DDR1 autophosphorylation disrupts downstream signaling pathways implicated in cell proliferation, adhesion, migration, and invasion. [, ]

A: Simultaneous inhibition of DDR1 with this compound and integrins αVβ3/αVβ5 with cilengitide significantly reduced clonogenicity and enhanced cellular radiosensitivity in glioblastoma cells. [] This combination also impaired the repair of DNA double-strand breaks, suggesting a link to DNA repair mechanisms. [] This research highlights a potential therapeutic strategy for enhancing the radiosensitivity of glioblastoma.

A: Yes. This compound has demonstrated anti-proliferative effects in colorectal cancer cell lines when used in combination with inhibitors of PI3K and mTOR. [] Additionally, this compound significantly inhibited melanoma cell proliferation in vitro, ex vivo, and in tumor xenografts. [] This suggests that DDR1 inhibition holds therapeutic promise for these cancer types.

A: Research indicates that collagen XV can inhibit hepatocellular carcinoma (HCC) metastasis by downregulating DDR1 and the transcription factors Snail and Slug, which are involved in EMT. [] Inhibition of DDR1 by this compound further suppressed the expression of genes promoting EMT, suggesting a role for DDR1 in this process. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

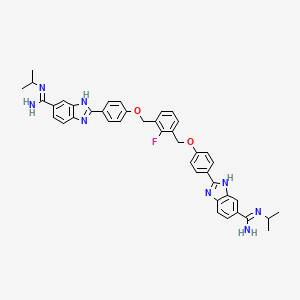

![(4aR,6R,12aS)-7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-8-methoxy-6-[(4S)-5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide](/img/structure/B606930.png)